N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Formation of Azide: The starting material, 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, is converted to its corresponding azide derivative using sodium azide.
Cycloaddition Reaction: The azide is then reacted with 2-methoxyethyl acetylene in the presence of a copper(I) catalyst to form the triazole ring.
Amidation: The resulting triazole is then subjected to amidation with an appropriate amine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted triazole derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site or altering the protein’s conformation. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- Poly(N,N-bis(2-methoxyethyl)acrylamide)
Uniqueness
N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is unique due to its triazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-5-phenyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-8-7-13-12(17)11-10(14-16-15-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJKWQOHEUBSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NNN=C1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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